molecular formula C17H14FNO4 B15096259 Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B15096259
M. Wt: 315.29 g/mol
InChI Key: CRRUSACMPJJSFG-UHFFFAOYSA-N
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Description

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C17H14FNO4 and its molecular weight is 315.29 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a furan ring and a quinoline moiety. Its molecular formula is C16H12FNO4C_{16}H_{12}FNO_{4}, with a molecular weight of approximately 301.27 g/mol. The presence of a fluorine atom enhances its lipophilicity, which may improve membrane permeability and biological efficacy.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Similar compounds have been shown to inhibit bacterial growth effectively. The mechanism of action is likely related to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. It has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting its utility as a lead compound for developing new anticancer agents. The specific pathways through which it exerts these effects are still under investigation, but interactions with key enzymes involved in cancer progression are anticipated.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Modifications to the core structure can lead to derivatives with potentially enhanced biological properties. For instance, analogs lacking the methyl group on the quinoline or containing different halogens may exhibit distinct pharmacological profiles .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-(6-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylateLacks methyl group on quinolinePotentially different biological profile
Methyl 5-(8-fluoroquinolin-4(1H)-yl)methylfuran-2-carboxylateFluorine at position 8May exhibit different pharmacokinetics
Methyl 5-(6-chloroquinolin-4(1H)-yl)methylfuran-2-carboxylateChlorine instead of fluorineDifferent reactivity and biological activity

This table illustrates how variations in chemical structure can influence the biological activity of related compounds, underscoring the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological mechanisms underlying the activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, at varying concentrations.
  • Cytotoxicity Assays : In vitro assays revealed that the compound induced apoptosis in cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Molecular Docking Studies : Computational studies suggested favorable interactions between the compound and target enzymes involved in metabolic pathways, providing a theoretical basis for its observed biological activities .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways affected by this compound.
  • Development of Derivatives : To optimize potency and selectivity against specific pathogens or cancer types.

Properties

Molecular Formula

C17H14FNO4

Molecular Weight

315.29 g/mol

IUPAC Name

methyl 5-[(6-fluoro-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C17H14FNO4/c1-10-7-15(20)13-8-11(18)3-5-14(13)19(10)9-12-4-6-16(23-12)17(21)22-2/h3-8H,9H2,1-2H3

InChI Key

CRRUSACMPJJSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)F

Origin of Product

United States

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